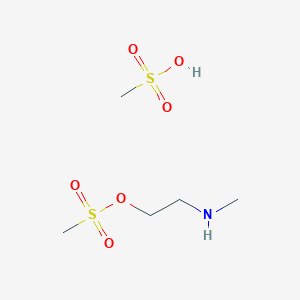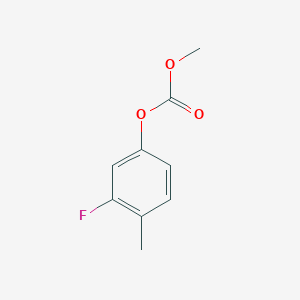
Azd-peg13-pfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azd-peg13-pfp: is a polyethylene glycol (PEG) linker containing an azide (AZD) group and a pentafluorophenyl (PFP) ester group. This compound is notable for its ability to form stable amide bonds with primary amines, making it a valuable tool in bioconjugation and drug delivery systems. The PFP ester is particularly stable compared to other amine-reactive groups, reducing the likelihood of hydrolysis and enhancing the efficiency of the conjugation process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis of Azd-peg13-pfp:
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
- Purification is achieved through techniques such as column chromatography and recrystallization to ensure high purity, typically above 95% .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
- Azd-peg13-pfp undergoes nucleophilic substitution reactions where the PFP ester reacts with primary amines to form stable amide bonds.
-
Click Chemistry:
- The azide group participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages.
Common Reagents and Conditions:
Reagents: Primary amines, alkynes, copper(I) catalysts, sodium azide, pentafluorophenol, DCC.
Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating (25-60°C).
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Azd-peg13-pfp is used in the synthesis of complex molecules and polymers, facilitating the attachment of various functional groups through stable amide and triazole linkages.
Biology:
- In biological research, it is employed for labeling biomolecules, such as proteins and nucleic acids, enabling the study of biological processes through fluorescence or other detection methods.
Medicine:
- The compound is integral in drug delivery systems, where it helps in the targeted delivery of therapeutic agents by forming stable conjugates with drugs or targeting moieties.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
- The primary mechanism involves the formation of stable amide bonds with primary amines, which is crucial for bioconjugation and drug delivery.
- The azide group enables click chemistry reactions, forming triazole linkages that are stable and bioorthogonal, meaning they do not interfere with biological processes .
Vergleich Mit ähnlichen Verbindungen
-
MAL-PEG-NHS:
- Contains a maleimide group and an N-hydroxysuccinimide (NHS) ester, used for thiol and amine conjugation, respectively.
-
Biotin-PEG-NHS:
- Features a biotin moiety and an NHS ester, commonly used for biotinylation of proteins and other biomolecules.
-
DSPE-PEG-NHS:
- A lipid-PEG conjugate with an NHS ester, used in the formulation of liposomes and other lipid-based drug delivery systems.
Uniqueness of Azd-peg13-pfp:
- This compound is unique due to its combination of an azide group and a PFP ester, offering dual functionality for both click chemistry and amide bond formation. This dual reactivity enhances its versatility in various applications, from bioconjugation to material science .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H69F5N2O18/c49-43-44(50)46(52)48(47(53)45(43)51)73-42(59)9-12-61-14-16-63-18-20-65-22-24-67-26-28-69-30-32-71-34-36-72-35-33-70-31-29-68-27-25-66-23-21-64-19-17-62-15-13-60-11-8-39(56)54-38-4-1-37(2-5-38)3-6-40(57)55-10-7-41(55)58/h1-2,4-5H,3,6-36H2,(H,54,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIPERMXTOXWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69F5N2O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1057.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B8025249.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylamino)-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8025250.png)
![6'-tert-butyl-1-[(1H-indazol-5-yl)carbonyl]-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-c]pyrazole]-4'-amine](/img/structure/B8025262.png)
![(2E)-1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8025270.png)





![2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8025316.png)
![Ethyl (2Z)-2-Chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate](/img/structure/B8025328.png)



